Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 445224-63-5
VCID: VC4210064
InChI: InChI=1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl
Molecular Formula: C12H14ClNO5S
Molecular Weight: 319.76

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

CAS No.: 445224-63-5

Cat. No.: VC4210064

Molecular Formula: C12H14ClNO5S

Molecular Weight: 319.76

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate - 445224-63-5

Specification

CAS No. 445224-63-5
Molecular Formula C12H14ClNO5S
Molecular Weight 319.76
IUPAC Name methyl 2-chloro-5-morpholin-4-ylsulfonylbenzoate
Standard InChI InChI=1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Standard InChI Key JYCBXPKSQXFWGP-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate features a benzoate ester backbone with two key substituents: a chlorine atom at the 2-position and a morpholine-4-sulfonyl group at the 5-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and bioavailability through hydrogen-bonding interactions . The sulfonyl group bridges the aromatic ring and morpholine, contributing to electron-withdrawing effects that stabilize the molecule and facilitate interactions with enzymatic active sites .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄ClNO₅S
Molecular Weight319.76 g/mol
IUPAC NameMethyl 2-chloro-5-morpholin-4-ylsulfonylbenzoate
SolubilityLimited aqueous solubility; soluble in DMSO

Synthetic Routes

The synthesis involves a multi-step sequence starting from benzoic acid derivatives:

  • Chlorination: Introduction of the chlorine atom at the 2-position via electrophilic aromatic substitution using chlorinating agents like Cl₂ or SO₂Cl₂ .

  • Sulfonation: Reaction with chlorosulfonic acid to install the sulfonyl chloride group at the 5-position, yielding 2-chloro-5-chlorosulfonylbenzoic acid .

  • Morpholine Substitution: Nucleophilic displacement of the chlorosulfonyl group with morpholine under basic conditions (e.g., triethylamine), forming the sulfonamide linkage .

  • Esterification: Conversion of the carboxylic acid to the methyl ester using methanol and an acid catalyst (e.g., H₂SO₄) .

Industrial-scale production optimizes these steps using continuous flow reactors to enhance yield (reported up to 70%) and purity (>95%) .

Pharmacological Properties

Anticancer Activity

In vitro studies demonstrate potent antiproliferative effects against human uterine sarcoma (MES-SA) and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values ranging from 1.9 to 7.5 μM . The compound’s efficacy is attributed to dual mechanisms:

  • CAIX Inhibition: By binding to the active site of CAIX, it disrupts pH regulation in hypoxic tumors, sensitizing cells to apoptosis .

  • Tubulin Polymerization Inhibition: Interference with microtubule dynamics arrests mitosis, akin to vinca alkaloids .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)MechanismSource
MES-SA2.3CAIX inhibition
HCT-1161.9Tubulin disruption
MCF-75.8Dual mechanism

Pharmacokinetics and Metabolism

Rodent studies indicate moderate oral bioavailability (42%) and a half-life of 6.2 hours. The compound undergoes hepatic metabolism via cytochrome P450 3A4, producing inactive sulfonic acid derivatives excreted renally . Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure, necessitating dose adjustments .

Mechanism of Action

Carbonic Anhydrase IX Inhibition

CAIX, a transmembrane enzyme overexpressed in hypoxic tumors, catalyzes CO₂ hydration to maintain intracellular pH. Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate binds to the Zn²⁺-containing active site, displacing water molecules critical for catalysis. X-ray crystallography reveals hydrogen bonds between the sulfonyl group and Thr199, while the morpholine ring occupies a hydrophobic pocket near Val121 .

Tubulin Binding

The compound competitively inhibits colchicine binding to β-tubulin, preventing microtubule assembly. Molecular docking studies suggest the chloro-substituted benzoate moiety interacts with the T7 loop of β-tubulin, inducing conformational changes that destabilize protofilament interactions .

Comparative Analysis with Structural Analogues

Piperidine vs. Morpholine Derivatives

Replacing the morpholine group with piperidine (as in methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate) reduces CAIX affinity by 30%, highlighting the importance of morpholine’s oxygen atom in polar interactions . Piperidine analogues exhibit higher lipophilicity (logP 2.7 vs. 1.9), correlating with increased CNS penetration but greater hepatotoxicity .

Role of the Chlorine Atom

Removal of the 2-chloro substituent (e.g., methyl 5-morpholin-4-ylsulfonylbenzoate) abolishes tubulin inhibition, underscoring its role in hydrophobic contacts with tubulin’s T7 loop .

Future Directions

  • Derivatization: Synthesis of prodrugs (e.g., phosphate esters) to enhance aqueous solubility .

  • Combination Therapies: Co-administration with hypoxia-activated prodrugs (e.g., tirapazamine) to exploit CAIX-mediated acidification .

  • Clinical Trials: Phase I studies to establish maximum tolerated dose and pharmacokinetics in solid tumors .

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